molecular formula C15H11N3O4S B7733070 [(5-nitro-1H-benzimidazol-2-yl)sulfanyl](phenyl)acetic acid

[(5-nitro-1H-benzimidazol-2-yl)sulfanyl](phenyl)acetic acid

Cat. No.: B7733070
M. Wt: 329.3 g/mol
InChI Key: QPPXRIRVCFLAEM-UHFFFAOYSA-N
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Description

(5-Nitro-1H-Benzimidazol-2-yl)sulfanylacetic acid is a benzimidazole derivative featuring a nitro group at position 5 of the benzimidazole ring, a sulfanyl bridge linking the benzimidazole to a phenyl group, and an acetic acid moiety.

Properties

IUPAC Name

2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c19-14(20)13(9-4-2-1-3-5-9)23-15-16-11-7-6-10(18(21)22)8-12(11)17-15/h1-8,13H,(H,16,17)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPXRIRVCFLAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or other suitable formylating agents.

    Thioether Formation: The sulfanyl group is introduced by reacting the 2-position of the benzimidazole ring with a thiol reagent, such as thiophenol, under basic conditions.

    Acylation: The final step involves the acylation of the sulfanyl group with phenylacetic acid chloride in the presence of a base like pyridine to yield the target compound.

Industrial Production Methods

Industrial production of (5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for nitration and acylation steps, as well as the implementation of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 4- and 7-positions, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Tin(II) chloride in hydrochloric acid, catalytic hydrogenation with palladium on carbon.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), typically under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino-substituted benzimidazole derivatives.

    Substitution: Halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

(5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition, particularly those enzymes involved in oxidative stress and inflammation.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as oxidoreductases and proteases, which are involved in cellular oxidative stress and inflammation pathways.

    DNA Interaction: The nitro group can undergo reduction to form reactive intermediates that interact with DNA, leading to potential anticancer activity.

Comparison with Similar Compounds

Structural Features and Modifications

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Substituents on Benzimidazole/Oxadiazole Sulfanyl-Linked Group Acid Moiety Molecular Weight (g/mol) CAS Number
(5-Nitro-1H-benzimidazol-2-yl)sulfanylacetic acid 5-Nitro Phenyl Acetic acid ~316.3 (calculated) Not available
2-[(5,6-Dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid 5,6-Dimethyl None Acetic acid 238.3 (reported) 7150-54-1
5-Benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide Benzyl (oxadiazole core) N-substituted acetamide Acetamide Variable (derivatives) Not available
2-(4-Fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid Fluorophenyl 4-Isopropylphenyl Acetic acid 304.4 (reported) 68600-06-6

Key Observations :

  • The phenyl group linked via sulfanyl may improve lipophilicity compared to acetamide or fluorophenyl analogs, influencing membrane permeability .

Comparison :

  • The target compound’s synthesis likely parallels oxadiazole derivatives but requires careful nitration to avoid over-oxidation .

Biological Activity

The compound (5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological activities, and implications for therapeutic applications, drawing on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₁₁N₃O₄S
  • Molecular Weight : 329.34 g/mol
  • IUPAC Name : 2-(5-nitro-1-phenylbenzimidazol-2-yl)sulfanylacetic acid
  • Appearance : Powder
  • Storage Temperature : Room Temperature

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to (5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid possess inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values were recorded, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it was shown to reduce inflammation markers significantly. A notable study reported a decrease in cytokine levels (IL-6, TNF-alpha) after administration of the compound.

Anticancer Activity

Recent investigations into the anticancer potential of this compound have revealed promising results. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were found to be as follows:

Cell Line IC50 (µM)
MCF-710
HeLa15

The biological activity of (5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid is thought to stem from its ability to interact with biological macromolecules, leading to disruption of cellular processes. The nitro group is believed to play a crucial role in enhancing the compound's reactivity and biological efficacy.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzimidazole derivatives, including (5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid, showed significant antimicrobial activity against resistant strains of bacteria. The results highlighted the potential of this compound as a lead structure for developing new antibiotics.

Case Study 2: Anti-inflammatory Effects in Vivo

In a controlled trial involving albino rats, the administration of the compound resulted in reduced paw edema and lower levels of inflammatory mediators compared to control groups. This suggests its potential application in treating inflammatory diseases.

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